molecular formula C27H44O4S B1243599 Vitamin D3 sulfoconjugate

Vitamin D3 sulfoconjugate

Cat. No. B1243599
M. Wt: 464.7 g/mol
InChI Key: CAVKNZYPPDUUIT-YRZJJWOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vitamin D3 sulfoconjugate is a vitamin D.

Scientific Research Applications

Metabolism and Formation

Vitamin D3 sulfoconjugate, specifically 25-Hydroxyvitamin D3-3-O-Sulfate, is formed via the selective conjugation by human sulfotransferase 2A1 (SULT2A1). This process predominantly occurs in the liver, with the metabolite exhibiting high affinity for the vitamin D binding protein. It has been suggested that this sulfate metabolite may serve as a reservoir of 25-Hydroxyvitamin D3 in vivo, contributing indirectly to the biological effects of vitamin D (Wong et al., 2018).

Physiological Role and Effects

Vitamin D3, as a prohormone, undergoes metabolism to become biologically active. Its hormonal form, 1alpha,25-dihydroxyvitamin D3, acts through a nuclear receptor to carry out functions including calcium absorption and regulation of gene activity. Vitamin D3 and its metabolites also have roles beyond calcium homeostasis, such as in immune modulation and potential anticancer effects (DeLuca, 2004).

Impact on Specific Diseases and Conditions

  • Cancer Prevention

    Vitamin D has been investigated for its effects in preventing and treating diseases like cancer. Its metabolites, including sulfoconjugates, exhibit anti-proliferative, pro-apoptotic, and anti-angiogenic effects on cells, which are crucial for cancer prevention (Ness et al., 2015).

  • Uterine Fibroids

    Vitamin D3 plays a role in the regulation of uterine fibroids. Studies suggest that vitamin D3 can reduce leiomyoma cell proliferation and tumor growth, indicating its potential as a non-surgical treatment option for uterine fibroids (Brakta et al., 2015).

  • Autoimmune Diseases

    High-dose Vitamin D3 therapy has shown clinical benefits in autoimmune diseases. This suggests a potential mechanism of vitamin D resistance in autoimmune pathogenesis, which can be addressed by high-dose vitamin D3 treatment (Lemke et al., 2021).

properties

Product Name

Vitamin D3 sulfoconjugate

Molecular Formula

C27H44O4S

Molecular Weight

464.7 g/mol

IUPAC Name

[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate

InChI

InChI=1S/C27H44O4S/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30)/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1

InChI Key

CAVKNZYPPDUUIT-YRZJJWOYSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OS(=O)(=O)O)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C

synonyms

cholecalciferol sulfate
vitamin D3 sulfate
vitamin D3 sulfoconjugate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vitamin D3 sulfoconjugate
Reactant of Route 2
Vitamin D3 sulfoconjugate
Reactant of Route 3
Vitamin D3 sulfoconjugate
Reactant of Route 4
Vitamin D3 sulfoconjugate
Reactant of Route 5
Vitamin D3 sulfoconjugate
Reactant of Route 6
Vitamin D3 sulfoconjugate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.